Eluxadoline - 864821-90-9

Eluxadoline

Catalog Number: EVT-267001
CAS Number: 864821-90-9
Molecular Formula: C32H35N5O5
Molecular Weight: 569.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eluxadoline is a mixed μ-opioid receptor and κ-opioid receptor agonist and δ-opioid receptor antagonist that exhibits local activity within the gastrointestinal tract. [, , , , ] It is primarily recognized for its therapeutic potential in addressing symptoms associated with irritable bowel syndrome with diarrhea (IBS-D). [, , , , ] Eluxadoline is a prescription medication, classified as a Schedule IV controlled substance in the United States. []

Future Directions
  • Elucidating the precise role of κ-opioid receptor agonism in its therapeutic effects. []
  • Optimizing drug delivery systems to enhance solubility and bioavailability. [, , , ]
  • Conducting long-term safety studies to better understand the risk of rare adverse events. [, , ]

Loperamide

  • Compound Description: Loperamide is an over-the-counter μ-opioid receptor agonist commonly used as an antidiarrheal agent. []

Oxycodone

  • Compound Description: Oxycodone is a full μ-opioid receptor agonist with strong analgesic properties, commonly used for pain management. []

Midazolam

  • Compound Description: Midazolam is a benzodiazepine commonly used for sedation and anesthesia. It is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme system. []
  • Relevance: This study investigated whether Eluxadoline, when administered at steady-state, would affect the single-dose pharmacokinetics of Midazolam. Results indicated no clinically significant drug interaction, suggesting that Eluxadoline does not significantly impact CYP3A4 activity. [] This finding is crucial for understanding potential drug interactions when co-administering Eluxadoline with other medications metabolized by CYP3A4.

Alosetron

  • Compound Description: Alosetron is a 5-HT3 receptor antagonist specifically approved for women with severe IBS-D. [, ]
  • Relevance: Alosetron, like Eluxadoline, is an FDA-approved treatment for IBS-D, albeit with a narrower indication. [] Both drugs have distinct mechanisms of action, with Alosetron acting on serotonin receptors and Eluxadoline modulating opioid receptors. [, ] Clinical practice often involves comparing their efficacy, safety profiles, and patient suitability, making them relevant compounds in the context of IBS-D management. [, , , ]

Rifaximin

  • Compound Description: Rifaximin is a non-absorbable antibiotic approved for traveler's diarrhea, the prevention of recurrent hepatic encephalopathy, and IBS-D. [, , ]
  • Relevance: Rifaximin, alongside Eluxadoline, represents a newly approved treatment option for IBS-D, expanding the therapeutic landscape for this condition. [, , ] Despite their shared indication, their mechanisms of action differ significantly. Rifaximin targets bacterial overgrowth in the gut, while Eluxadoline modulates opioid receptors to influence gut motility and pain sensation. [, , ] Clinicians often consider both drugs when making treatment decisions, necessitating a comparative analysis of their efficacy, safety, and patient-specific factors. [, ]

Cyclosporine

  • Compound Description: Cyclosporine is an immunosuppressant drug that inhibits the activity of the drug transporter P-glycoprotein (P-gp) and other transporters like OATP1B1. []
  • Relevance: The study investigated the role of transporter proteins in the pharmacokinetics of Eluxadoline. Co-administration of Eluxadoline with Cyclosporine, a potent inhibitor of OATP1B1, significantly increased Eluxadoline systemic exposure, suggesting a role for OATP1B1 in Eluxadoline absorption and disposition. []

Probenecid

  • Compound Description: Probenecid is a uricosuric drug that inhibits the activity of various transporter proteins, including OAT3 and MRP2. []
  • Relevance: Co-administration of Eluxadoline with Probenecid led to a modest increase in Eluxadoline exposure and a reduction in renal clearance, suggesting a minor role for OAT3 and MRP2 in Eluxadoline disposition. [] This study provides valuable insights into the interaction of Eluxadoline with transporter proteins, potentially influencing its pharmacokinetic profile.
Source and Classification

Eluxadoline is classified as a mixed opioid receptor agonist. Specifically, it acts as an agonist at the μ-opioid and κ-opioid receptors while being an antagonist at the δ-opioid receptor. It is marketed under the brand names Viberzi and Truberzi. The compound is indicated for managing symptoms associated with irritable bowel syndrome with diarrhea (IBS-D) and works by modulating the activity of the enteric nervous system to reduce bowel movement frequency and abdominal pain .

Synthesis Analysis

The synthesis of eluxadoline involves several steps and key intermediates. A notable process published in 2006 describes the efficient preparation of eluxadoline with high yield and purity. Key intermediates include methyl-5-formyl-2-methoxybenzoate and (S)-alpha-methyl-4-phenyl-1H-imidazole-2-methanamine.

Key Steps in Synthesis:

  1. Formation of Methyl-5-formyl-2-methoxybenzoate: This can be achieved through two routes starting from salicylic acid—either by formylation followed by methylation or vice versa.
  2. Preparation of (S)-alpha-Methyl-4-phenyl-1H-imidazole-2-methanamine: This involves protecting L-alanine with a tert-butyl ester group and reacting it with various reagents under controlled conditions to yield the desired intermediate .
  3. Final Assembly: The final steps include deprotection and coupling reactions to form eluxadoline, typically carried out under mild conditions to maintain compound integrity.

The synthesis can be performed in high purity (>99%) without extensive chromatographic purification, making it suitable for industrial scaling .

Molecular Structure Analysis

Eluxadoline has a complex molecular structure characterized by its unique arrangement of atoms that facilitate its pharmacological activity. The IUPAC name for eluxadoline is (S)-N-(3-(4-(2-(4-methoxyphenyl)-1H-imidazol-1-yl)ethyl)-2-methylphenyl)propanamide).

Structural Features:

  • Molecular Formula: C21_{21}H28_{28}N4_{4}O2_{2}
  • Molecular Weight: Approximately 364.48 g/mol
  • The structure includes multiple functional groups such as amines and aromatic rings that contribute to its binding affinity at opioid receptors .
Chemical Reactions Analysis

Eluxadoline undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  1. Reductive Amination: This step involves the formation of the amine from carbonyl precursors using reducing agents.
  2. Deprotection Reactions: Protecting groups are removed under acidic or basic conditions to yield active pharmaceutical ingredients.
  3. Solubility Modifications: Eluxadoline is known to be poorly soluble in water; thus, formulation strategies often involve encapsulation in nanoparticles or other carriers to enhance bioavailability .
Mechanism of Action

Eluxadoline's mechanism of action is primarily through its interaction with opioid receptors located in the gastrointestinal tract.

Detailed Mechanism:

  • μ-opioid Receptor Agonism: Activation leads to reduced gastrointestinal motility.
  • κ-opioid Receptor Agonism: Contributes to analgesic effects while minimizing central nervous system side effects.
  • δ-opioid Receptor Antagonism: This action may prevent undesirable effects associated with full agonists on this receptor type.

The local action within the enteric nervous system allows for symptom relief without significant systemic opioid effects, making eluxadoline a targeted therapy for IBS-D .

Physical and Chemical Properties Analysis

Eluxadoline exhibits specific physical and chemical properties that are relevant for its formulation and efficacy:

  • Solubility: Poorly soluble in water; formulations often utilize nanoparticles or other delivery systems to enhance solubility.
  • Stability: The compound is stable under normal storage conditions but requires protection from moisture.
  • Melting Point: The differential scanning calorimetry peak indicates a melting range between 85°C to 102°C, which aids in determining processing conditions during formulation .
Applications

Eluxadoline is primarily used in clinical settings for treating diarrhea-predominant irritable bowel syndrome. Its ability to modulate gut motility makes it effective in alleviating symptoms associated with this condition.

Other Potential Applications:

  • Research into its use for other gastrointestinal disorders due to its localized action on opioid receptors.
  • Exploration of novel formulations, such as nanoparticles or sustained-release systems, to improve patient compliance and therapeutic outcomes .

Properties

CAS Number

864821-90-9

Product Name

Eluxadoline

IUPAC Name

5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid

Molecular Formula

C32H35N5O5

Molecular Weight

569.6 g/mol

InChI

InChI=1S/C32H35N5O5/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41)/t20-,26-/m0/s1

InChI Key

QFNHIDANIVGXPE-FNZWTVRRSA-N

SMILES

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N

Synonyms

5-[[[(2S)-2-Amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic Acid; JNJ 27018966; Viberzi;

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)[C@@H](C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.